molecular formula C8H6N4OS B2511409 6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 878066-00-3

6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2511409
CAS No.: 878066-00-3
M. Wt: 206.22
InChI Key: AMJOSEZZTCBXLO-UHFFFAOYSA-N
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Description

6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound belongs to the class of pyrazolopyrimidines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the reaction of a pyrazolopyrimidine precursor with a propargyl thiol derivative. The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the propargyl thio group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: H2O2 in acetic acid or KMnO4 in water.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or thiol.

    Substitution: Formation of substituted pyrazolopyrimidines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. For example, it can inhibit enzymes involved in quorum sensing by binding to their active sites and blocking substrate access . This inhibition can disrupt bacterial communication and reduce virulence.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to its specific structural features that allow it to interact with a wide range of biological targets

Properties

IUPAC Name

6-prop-2-ynylsulfanyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4OS/c1-2-3-14-8-10-6-5(4-9-12-6)7(13)11-8/h1,4H,3H2,(H2,9,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMJOSEZZTCBXLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NC2=C(C=NN2)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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